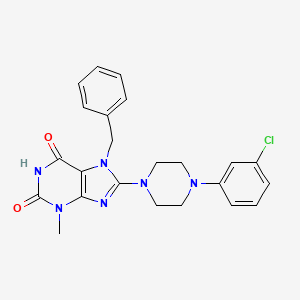

7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-Benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a benzyl group at position 7, a 3-chlorophenylpiperazine moiety at position 8, and a methyl group at position 3 (molecular formula: C₁₈H₂₁ClN₆O₂) . This compound belongs to a class of structurally modified purine derivatives designed to interact with central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors. Pharmacological studies highlight its role as a mixed 5-HT₁A/5-HT₂A/5-HT₇ receptor ligand, demonstrating antidepressant-like and anxiolytic-like effects in preclinical models . Its structural features, including the 3-chlorophenylpiperazine group, are critical for receptor binding and selectivity.

Properties

IUPAC Name |

7-benzyl-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-6-3-2-4-7-16)22(25-20)29-12-10-28(11-13-29)18-9-5-8-17(24)14-18/h2-9,14H,10-13,15H2,1H3,(H,26,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVZNAIIMBZTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a member of the purine family, characterized by its complex structure that includes a purine core, a benzyl group, and a piperazine moiety. This unique configuration suggests potential biological activities that warrant thorough investigation. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

- Molecular Formula : C23H23ClN6O2

- Molecular Weight : 450.93 g/mol

The presence of the 3-chlorophenyl group on the piperazine ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Comparative Analysis

The following table summarizes structural features of similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-butyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethylpurine-2,6-dione | Similar purine core with butyl instead of benzyl | Different alkyl chain may influence biological activity |

| 8-(azepan-1-yl)-7-benzyl-1,3-dimethylpurine-2,6-dione | Contains azepane instead of piperazine | Potentially different pharmacokinetics due to ring structure |

| 7-benzyl-1,3-dimethylpiperazine derivatives | Various substitutions on piperazine | Focused on psychoactive properties rather than purine modulation |

Pharmacological Properties

Research indicates that This compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in critical biochemical pathways. For instance, similar compounds have shown to modulate the Wnt signaling pathway , which is crucial for cell proliferation and differentiation .

- Receptor Interaction : Its structural components suggest possible interactions with neurotransmitter receptors, indicating potential psychotropic effects or applications in treating neurological disorders .

- Antidepressant and Anxiolytic Effects : Preliminary studies have indicated that this compound may exhibit antidepressant-like and anxiolytic-like effects in animal models .

Study 1: Antidepressant Activity

A study evaluated the pharmacodynamic effects of related dimethylpurine derivatives in male Wistar rats. The findings suggested that these compounds could significantly reduce symptoms associated with depression and anxiety .

Study 2: Enzyme Modulation

Another research effort focused on the ability of similar purine derivatives to inhibit specific kinases implicated in cancer progression. The results indicated that these compounds could effectively reduce tumor cell viability through targeted enzyme inhibition .

The mechanisms by which This compound exerts its biological effects are multifaceted:

- Wnt Pathway Modulation : By influencing the Wnt signaling pathway, this compound may alter gene expression related to cell growth and differentiation.

- Neurotransmitter Receptor Engagement : Its interaction with piperazine derivatives suggests it may bind to serotonin or dopamine receptors, potentially leading to mood modulation.

Scientific Research Applications

Research indicates that 7-benzyl-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits notable biological activities:

1. Enzyme Inhibition

- This compound has been identified as an enzyme inhibitor with potential applications in targeting specific molecular pathways. It interacts with various enzymes and receptors, making it valuable for drug development aimed at treating diseases associated with enzyme dysregulation.

2. Antitumor Activity

- Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cell proliferation in cancer models. Its structural similarity to known anticancer agents enhances its potential as a lead compound for further development .

3. Central Nervous System Effects

- The piperazine moiety in the compound suggests possible neuropharmacological effects. It may interact with neurotransmitter systems, indicating potential applications in treating psychiatric disorders or neurological conditions .

Research Findings

A variety of studies have been conducted to explore the pharmacological properties of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was attributed to the compound's ability to interfere with cell cycle regulation and promote programmed cell death.

Case Study 2: Neuropharmacological Investigation

A study investigating the effects of this compound on animal models revealed alterations in behavior consistent with serotonin receptor modulation. These findings suggest its potential use in developing treatments for mood disorders.

Comparison with Similar Compounds

Compound 21 (7-Benzyl-8-((4-(4-(3-Chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione)

- Structural Differences: Features a butylamino linker between the purine core and the 3-chlorophenylpiperazine group, unlike the direct piperazinyl substitution in the target compound.

- Pharmacological Profile : Acts as a mixed 5-HT₁A/5-HT₂A/5-HT₇ ligand but with reduced selectivity due to the extended alkyl chain. Demonstrates antidepressant and anxiolytic activity in the forced swim test (FST) and four-plate test (FPT) .

- Key Contrast: The butylamino spacer may reduce receptor affinity compared to the target compound’s direct piperazine attachment, suggesting shorter linkers enhance binding efficiency.

Compound F-168 (3-Methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purin-2,6(3H,7H)-dione Hydrochloride)

- Structural Differences : Substitutes the benzyl group with a thietan-3-yl moiety and includes an ethyl group at position 1.

- Pharmacological Profile : A potent glycoprotein IIb/IIIa platelet receptor inhibitor with superior antithrombotic activity to eptifibatide and tirofiban in arterial thrombosis models .

- Key Contrast : The thietan group and ethyl substitution shift the therapeutic focus from CNS disorders to cardiovascular applications, emphasizing scaffold-dependent bioactivity.

Piperazine-Containing Non-Purine Analogs

ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid)

- Structural Differences: A fluoroquinolone derivative with a 3-chlorophenylpiperazine-acetyl-piperazine side chain.

- Key Contrast: The quinolone core directs activity toward bacterial targets, unlike the purine-based CNS activity of the target compound.

Compound 14 (3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione)

- Structural Differences : A spirodecane-dione core with a propyl-linked 3-chlorophenylpiperazine group.

- Pharmacological Profile : Reported in receptor binding studies but lacks detailed CNS activity data .

- Key Contrast : The spirocyclic structure may limit blood-brain barrier penetration, reducing CNS efficacy compared to the purine-based target compound.

Structural Role of the 3-Chlorophenylpiperazine Group

The 3-chlorophenylpiperazine moiety is a common pharmacophore in serotonin and dopamine receptor ligands. For example:

- Dual 5-HT₆/D₂ Ligands : Compounds 5 and 12 (purine derivatives with 2,3-dichlorophenylpiperazine) exhibit high affinity for 5-HT₆ and D₂ receptors, underscoring the importance of halogenation patterns in receptor selectivity .

- Selectivity via Substitution : The target compound’s 3-chlorophenyl group balances affinity across 5-HT₁A/5-HT₂A/5-HT₇ receptors, while dichlorophenyl analogs (e.g., compounds 8 and 15) favor D₂ receptor binding .

Q & A

Q. Advanced

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in piperazine coupling steps .

- Catalyst selection : Employ palladium catalysts (e.g., Pd(OAc)) for efficient aryl halide-amine cross-coupling .

- Temperature control : Reflux conditions (80–120°C) improve reaction rates but may require quenching to avoid side products .

How do structural modifications to the piperazine or benzyl groups affect biological activity?

Q. Advanced

- Piperazine substituents : Electron-withdrawing groups (e.g., 3-chlorophenyl in the target compound vs. 4-trifluoromethylphenyl in ) enhance receptor binding affinity by modulating electron density at the nitrogen centers .

- Benzyl variations : Bulky substituents (e.g., 2-bromobenzyl in ) may sterically hinder target interactions, reducing efficacy .

- SAR studies : Compare IC values of analogs (e.g., substituent effects on dopamine D receptor binding) .

How to resolve contradictions in receptor binding affinity data reported in different studies?

Q. Advanced

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration).

- Orthogonal validation : Combine radioligand displacement assays (e.g., H-spiperone) with functional cAMP assays to confirm antagonism/agonism .

- Meta-analysis : Cross-reference data from structural analogs in and to identify trends in substituent-activity relationships .

What computational methods predict the binding mode of this compound with target receptors?

Q. Advanced

- Molecular docking : Use X-ray structures (e.g., PDB 6Z8 in ) to model interactions with GPCRs or kinases .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with activity data .

What are the stability considerations for storing this compound?

Q. Basic

- Storage : Keep at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation/hydrolysis of the purine-dione core .

- Lyophilization : For long-term storage, lyophilize in amber vials to avoid photodegradation.

How to design experiments to assess metabolic stability in vitro?

Q. Advanced

- Hepatocyte incubation : Incubate with primary hepatocytes (human/rat) and monitor degradation via LC-MS/MS.

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-mediated metabolism .

- Microsomal stability : Calculate half-life () using liver microsomes and NADPH cofactors.

What are common pitfalls in synthesizing the 4-(3-chlorophenyl)piperazine moiety?

Q. Advanced

- Byproduct formation : Trace amounts of regioisomers (e.g., 4-(4-chlorophenyl)piperazine) due to incomplete chlorophenyl orientation control. Mitigate via column chromatography .

- Moisture sensitivity : Piperazine intermediates are hygroscopic; use anhydrous conditions and molecular sieves .

How to address low solubility in aqueous buffers for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.